Product packaging for Vinyl 2-ethylhexanoate(Cat. No.:CAS No. 94-04-2)

Vinyl 2-ethylhexanoate

Cat. No.: B1582783
CAS No.: 94-04-2
M. Wt: 170.25 g/mol
InChI Key: IGBZOHMCHDADGY-UHFFFAOYSA-N
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Description

Contextualization within Vinyl Ester Chemistry and Polymer Science

Vinyl 2-ethylhexanoate (B8288628) belongs to the vinyl ester family, which are esters of vinyl alcohol and various carboxylic acids. ontosight.ai A key method for its synthesis is the reaction of 2-ethylhexanoic acid with acetylene (B1199291). smolecule.com Another significant industrial method involves a homogeneous liquid phase catalytic reaction where ethylene (B1197577) reacts with 2-ethylhexanoic acid in the presence of a palladium(II) catalyst. google.com This process is noted as a more direct and economically viable route. smolecule.com Transvinylation, the reaction of vinyl acetate (B1210297) with 2-ethylhexanoic acid, also serves as a synthesis pathway.

In polymer science, vinyl 2-ethylhexanoate is a reactive monomer used in copolymerization with other vinyl and alkene monomers like vinyl acetate, styrenics, and methacrylates. seqens.com The reactivity of its vinyl group allows it to readily participate in free-radical polymerization, forming strong covalent bonds and leading to the formation of long polymer chains. cymitquimica.com The branched 2-ethylhexanoate group in its structure is a key feature, enhancing the hydrophobicity of the resulting polymers compared to those made with linear esters like vinyl acetate. This increased hydrophobicity makes it a valuable component for water-resistant applications. Furthermore, its incorporation into polymer chains can lower the glass transition temperature (Tg), which improves the flexibility of materials such as adhesives and films.

Significance in Advanced Organic Synthesis and Materials Development

The primary significance of this compound in advanced organic synthesis lies in its role as a building block for functional polymers. tcichemicals.com It is utilized in the production of copolymers for a variety of applications, including coatings, adhesives, and sealants. cymitquimica.com These copolymers are valued for their excellent adhesion, durability, and resistance to environmental factors.

In the realm of materials development, this compound is instrumental in creating hydrophobic coatings for architectural paints and other building products, enhancing their performance against moisture. It is also used to produce latexes for adhesives, including pressure-sensitive adhesives, construction adhesives, and wood adhesives. smolecule.com Additionally, it serves as a component in the production of latexes and spray-dried redispersible powders for mortar admixtures, which improve the properties of the final mortar. smolecule.comseqens.com Copolymers of vinyl acetate and this compound are specifically developed as binder resins for fibrous substrates such as textiles, papers, and glass fibers, where they can improve properties like solvent resistance and wet strength. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1582783 Vinyl 2-ethylhexanoate CAS No. 94-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl 2-ethylhexanoate
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InChI

InChI=1S/C10H18O2/c1-4-7-8-9(5-2)10(11)12-6-3/h6,9H,3-5,7-8H2,1-2H3
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InChI Key

IGBZOHMCHDADGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCC(CC)C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O2
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DSSTOX Substance ID

DTXSID4052633
Record name Ethenyl 2-ethylhexanoate
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Molecular Weight

170.25 g/mol
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CAS No.

94-04-2
Record name Vinyl 2-ethylhexanoate
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Record name Vinyl 2-ethylhexanoate
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Record name VINYL 2-ETHYLHEXANOATE
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Record name Hexanoic acid, 2-ethyl-, ethenyl ester
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Record name Vinyl 2-ethylhexanoate
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Record name VINYL 2-ETHYLHEXANOATE
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Synthetic Methodologies and Catalytic Reaction Engineering of Vinyl 2 Ethylhexanoate

Homogeneous Catalytic Synthesis Pathways

Homogeneous catalysis, particularly in the liquid phase, offers a direct and efficient route for the production of Vinyl 2-ethylhexanoate (B8288628). smolecule.com This approach allows for better control over reaction parameters compared to gas-phase processes.

A prominent method for synthesizing Vinyl 2-ethylhexanoate is the direct oxidative coupling of 2-ethylhexanoic acid with ethylene (B1197577). google.com This homogeneous liquid-phase process utilizes a dual-catalyst system involving palladium and copper compounds. smolecule.comgoogle.com The fundamental reaction mechanism involves the formation of a homogeneous mixture containing ethylene, oxygen, 2-ethylhexanoic acid, a Palladium(II) catalyst, and a Copper(II) oxidant. smolecule.com

The palladium catalyst facilitates the key step of ethylene insertion into the carboxylic acid, leading to the formation of the vinyl ester. smolecule.com Concurrently, the palladium is reduced to its inactive Pd(0) state. The role of the copper oxidant, typically a Copper(II) salt, is to regenerate the catalytically active Palladium(II) species from the Palladium(0) that forms during the catalytic cycle. smolecule.comgoogle.com Oxygen, supplied as air, serves as the terminal oxidant, re-oxidizing the resulting copper(I) back to copper(II), thus allowing the copper to be used in catalytic amounts. google.com This cooperative catalytic cycle enables a direct and continuous synthesis pathway from ethylene.

The efficiency of the palladium-copper mediated synthesis is highly dependent on the specific catalyst system and the presence of promoters.

Catalyst Systems : The palladium catalyst can be introduced as a Palladium(II) complex, such as bis(benzonitrile)palladium(II) dichloride or palladium(II) 2-ethylhexanoate. google.com Alternatively, Palladium(0) colloids, often stabilized with polymers like polyvinylpyrrolidone, have been shown to be highly effective catalyst precursors. smolecule.comgoogle.com The most commonly used and effective copper oxidant is Copper(II) 2-ethylhexanoate, which is soluble in the organic reaction medium and demonstrates good activity and stability. google.com The concentration of the copper oxidant should be at least equimolar to the palladium concentration to ensure efficient reoxidation. smolecule.com

Promoter Optimization : The addition of promoters can significantly enhance reaction rates and yields. Additives such as lithium chloride and diglyme (B29089) have been identified as effective promoters in this system. google.com However, the effect of additives like lithium chloride can be concentration-dependent, acting as either a promoter or an inhibitor. The use of Cu(II) 2-ethylhexanoate as a co-catalyst is reported to lead to improved yields of the vinyl ester. google.com

The following table summarizes research findings on the performance of various catalyst systems for this compound synthesis.

Table 1: Performance Data of Different Catalyst Systems in this compound Synthesis

Catalyst System Additives Initial Rate (mol/L-hr) Yield (%) Reference
Pd(II) bis(benzonitrile)dichloride + Cu(II) 2-ethylhexanoate LiCl (0.1 M) 0.8 19
Pd(0) colloid + Cu(II) 2-ethylhexanoate LiCl + Diglyme 1.0 35
Cu(II) 2-ethylhexanoate alone None 0.4 - 0.5 12 - 19
Pd(II) 2-ethylhexanoate + Cu(II) 2-ethylhexanoate None 0.5 15 google.com

Alternative Esterification Routes for this compound Production

Besides the direct oxidative coupling of ethylene, alternative esterification methods, including transvinylation and acetylene-based vinylation, are established routes for producing this compound.

Transvinylation is an established industrial method for producing vinyl esters. This process involves a vinyl interchange reaction where a vinyl group is transferred from a vinyl ester to a carboxylic acid. googleapis.com For the synthesis of this compound, this typically involves the reaction of vinyl acetate (B1210297) with 2-ethylhexanoic acid.

The reaction is an equilibrium process and can be catalyzed by various metal compounds, including those based on mercury, palladium, and ruthenium. googleapis.com The use of ruthenium compounds as catalysts is noted for its high activity at elevated temperatures, which can facilitate the removal of the desired product. googleapis.com The process is often carried out under controlled temperatures, typically between 60–80°C. A key parameter is the stoichiometric ratio of the reactants and catalyst loading. While industrially viable, this route is less direct than ethylene-based methods as it first requires the synthesis of vinyl acetate. google.com

The direct vinylation of 2-ethylhexanoic acid using acetylene (B1199291) gas represents another synthetic pathway. smolecule.com This method involves the addition reaction between acetylene and the carboxylic acid in the presence of a catalyst. smolecule.com

Catalyst systems for this process often include zinc salts, such as zinc acetate, supported on activated carbon. smolecule.com The reaction is typically conducted at high temperatures, in the range of 170-230°C. smolecule.comjustia.com To ensure complete conversion of the carboxylic acid, the process often uses an excess molar ratio of acetylene. smolecule.com While this route provides a direct synthesis to the vinyl ester, it is generally less favored in industry compared to ethylene-based processes due to the higher cost and significant hazards associated with handling acetylene gas under pressure. google.comuni-giessen.de

Reaction Kinetics and Process Parameters in this compound Synthesis

For the palladium-copper catalyzed oxidative coupling of ethylene, key parameters are finely tuned to maximize yield and reaction rates while minimizing side reactions.

Temperature : The reaction is typically conducted at temperatures around 110°C. google.com While higher temperatures can increase the initial reaction rate, they may also lead to the decomposition of the palladium catalyst, especially at lower copper concentrations, resulting in a lower final yield. google.com

Pressure : The process requires high-pressure conditions, with ethylene supplied at pressures around 300 psi and air (as the source of oxygen) at pressures up to 500 psi. google.com

Catalyst Concentration : The rate of reaction is influenced by the concentration of the palladium catalyst. google.com

Oxygen Supply : To improve catalyst productivity and lifetime, a semi-continuous addition of oxygen can be employed to prevent catalyst precipitation. google.com

The following table illustrates the effect of key process parameters on the synthesis of this compound via the Pd/Cu catalyzed route.

Table 2: Effect of Process Parameters on this compound Synthesis

Pd Conc. (M) Cu Conc. (M) Temp (°C) Initial Rate (mol/l-hr) Final Yield (g) Reference
0.002 0.4 110 0.14 0.98 google.com
0.002 0.2 110 0.11 0.58 google.com
0.002 0.4 130 0.35 0.71 google.com
0.004 0.4 110 0.23 1.80 google.com

In transvinylation reactions, crucial parameters include maintaining the reaction temperature between 60-80°C and optimizing the stoichiometric ratios of vinyl acetate to 2-ethylhexanoic acid and the catalyst loading. For acetylene-based vinylation, the process requires significantly higher temperatures (200-230°C) and often relies on heterogeneous catalyst systems. justia.com

Influence of Temperature, Pressure, and Concentration on Reaction Outcomes

The synthesis of this compound is highly sensitive to reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts. Fine-tuning these conditions is crucial for maximizing product yield and minimizing the formation of byproducts like acetaldehyde (B116499). google.com

Temperature:

In the direct synthesis from ethylene and 2-ethylhexanoic acid using a palladium-copper catalyst system, the reaction temperature is a critical factor. google.com Experimental data shows that increasing the temperature generally leads to a higher initial reaction rate and a greater yield of this compound. google.com For instance, in a palladium colloid/copper 2-ethylhexanoate catalyzed system, the yield increases with temperature. google.com However, temperatures exceeding an optimal range, such as above 110°C, can lead to catalyst decomposition, particularly if the concentration of the copper re-oxidant is insufficient. google.comsmolecule.com This decomposition results in a lower final product yield than expected. google.com For transvinylation reactions, the optimal temperature range is typically between 90°C and 110°C, as lower temperatures help to reduce catalyst deactivation while maintaining a viable reaction rate. smolecule.com

Pressure:

The partial pressures of the gaseous reactants, ethylene and oxygen (or air), significantly influence the reaction rate and safety of the direct synthesis process. The reaction is typically conducted under pressurized conditions, for example, with ethylene at 300 psi and air at 200-500 psi. google.com Maintaining the gas mixtures below their flammability limits is a critical safety consideration. smolecule.com The pressure of ethylene directly impacts the concentration of dissolved ethylene in the liquid phase, thereby affecting the reaction rate.

Concentration:

The concentrations of the catalyst, co-catalyst (oxidant), and reactants are pivotal in controlling the reaction.

Catalyst and Co-catalyst Concentration: In the palladium-catalyzed direct synthesis, the yield of this compound generally increases with the concentration of the palladium catalyst. google.com The concentration of the copper(II) oxidant is also crucial for reoxidizing the palladium(0) species formed during the catalytic cycle, thus maintaining the catalyst's activity. google.comsmolecule.com For a given palladium concentration, the beneficial effect of increasing the copper concentration plateaus above a certain point. google.com Research indicates that the copper(II) oxidant concentration should be at least equimolar to the palladium concentration. smolecule.com

Reactant Concentration: In transvinylation processes, the molar ratio of vinyl acetate to the carboxylic acid reactant is a key parameter. Ratios typically range from 2.2:1 to 9:1. google.com The rate of reaction is also influenced by the concentration of the carboxylic acid itself, which can also serve as the reaction solvent. google.com

The following table summarizes the influence of these parameters on the synthesis of this compound based on experimental findings.

ParameterConditionEffect on Reaction OutcomeSource
Temperature Increase from 90°C to 110°CIncreased reaction rate and yield. google.com
Above 110°CPotential for catalyst decomposition, leading to lower final yield. google.com
Pressure Ethylene: 300 psi; Air: 200-500 psiFavorable for direct synthesis from ethylene. google.com
Catalyst Conc. (Palladium) IncreaseGenerally increases the yield of this compound. google.com
Co-catalyst Conc. (Copper) Increase (up to a point)Increases yield; becomes constant above a certain value for a given Pd concentration. google.com
At least equimolar to Pd conc.Ensures adequate reoxidation of the palladium catalyst. smolecule.com
Reactant Ratio (Vinyl Acetate:Acid) 2.2:1 to 9:1Typical range for transvinylation reactions. google.com

Modeling of Reaction Rates and Selectivity

The development of kinetic models is essential for understanding the complex reaction mechanisms in the synthesis of this compound, optimizing reactor design, and scaling up production processes. These models aim to mathematically describe the reaction rates and product selectivity as a function of the various reaction parameters discussed previously.

For the direct synthesis of this compound from ethylene, a proposed reaction mechanism involves a homogeneous liquid phase reaction where ethylene, oxygen, 2-ethylhexanoic acid, a palladium(II) catalyst, and a copper(II) oxidant form a homogeneous mixture. google.com The initial reaction rate can be determined by sampling the solution and analyzing the product composition over time using techniques like gas chromatography. google.com For example, in one study, the initial reaction rate was found to be 0.14 mol/L·hr under specific conditions (110°C, 300 psi ethylene, 500 psi air). google.com

Kinetic studies on the synthesis of related peroxyesters, such as tert-butyl peroxy-2-ethylhexanoate, provide insights that can be analogous to vinyl ester synthesis. For instance, in the Schotten-Baumann synthesis of a peroxyester, the reaction rate was shown to increase with temperature. rsc.org However, selectivity was not affected by temperature, indicating that both the desired reaction and side reactions were accelerated equally. rsc.org The use of phase-transfer catalysts was found to significantly enhance the rate of the desired peroxyesterification without affecting the rate of the competing hydrolysis reaction, thus improving selectivity. rsc.org

In the context of transvinylation, kinetic models would need to account for the equilibrium nature of the reaction. google.com The continuous removal of a byproduct, such as acetic acid when using vinyl acetate, can shift the equilibrium towards the formation of the desired this compound product. google.com

The following table presents data from a study on the direct synthesis of this compound, illustrating the impact of catalyst concentration and temperature on the reaction rate and yield.

Pd Conc. (M)Cu Conc. (M)Temp. (°C)Initial Rate (mol/L·hr)Yield (%)
0.00020.41100.142.5
0.0020.41100.412

Data derived from a patent describing the synthesis using a palladium colloid/copper 2-ethylhexanoate catalyst under 300 psi ethylene and 200 psi air for a 2-hour reaction time. google.com

These models, validated by experimental data, are crucial tools for process intensification, allowing for the optimization of reaction conditions to achieve high conversion and selectivity, which are key for the economic viability of the industrial production of this compound. smolecule.com

Polymerization and Copolymerization Science of Vinyl 2 Ethylhexanoate

Fundamental Homopolymerization Studies

The study of how vinyl 2-ethylhexanoate (B8288628) (V2EH) forms a polymer on its own, known as homopolymerization, is crucial for understanding its behavior in more complex systems. This section delves into the mechanisms, kinetics, and structural details of poly(vinyl 2-ethylhexanoate).

The homopolymerization of this compound typically proceeds via a free radical polymerization mechanism, a common method for polymerizing vinyl monomers fujifilm.com. This process is a chain reaction that consists of three main stages: initiation, propagation, and termination fujifilm.comuomustansiriyah.edu.iq.

Initiation: The process begins with the introduction of a radical initiator, such as a peroxide or an azo compound, which decomposes upon heating to generate free radicals fujifilm.com. These highly reactive species then attack the vinyl group of a V2EH monomer, creating a monomer radical fujifilm.comnih.gov.

Propagation: The newly formed monomer radical is also highly reactive and proceeds to add to another V2EH monomer molecule. This step regenerates the radical at the end of the growing chain, allowing for the sequential addition of many more monomer units, leading to the formation of a long polymer chain fujifilm.comnih.gov. This propagation step is a very fast reaction hacettepe.edu.tr.

Termination: The growth of the polymer chain ceases through termination reactions. The two most common termination mechanisms are radical combination and disproportionation fujifilm.comlibretexts.org. In radical combination, two growing polymer chains react to form a single, longer polymer chain libretexts.org. In disproportionation, a hydrogen atom is transferred from one growing chain to another, resulting in two separate polymer molecules, one with a saturated end and the other with an unsaturated end hacettepe.edu.trlibretexts.org. The specific termination process that dominates can depend on the monomer's structure and the polymerization temperature hacettepe.edu.tr. For vinyl esters like vinyl acetate (B1210297), termination occurs primarily through disproportionation libretexts.org.

Chain transfer reactions can also occur, where the growing radical abstracts an atom (like hydrogen) from another molecule in the system (e.g., monomer, solvent, or another polymer chain), terminating one chain and creating a new radical to initiate another uomustansiriyah.edu.iq.

The rate of polymerization is directly proportional to the concentration of the monomer and to the square root of the initiator concentration uomustansiriyah.edu.iq. The reaction is typically exothermic, releasing between 8 to 20 kcal/mol as the pi-bond of the monomer is converted to a more stable sigma-bond in the polymer backbone libretexts.org.

The microstructure of a polymer chain, including the arrangement of monomer units, significantly impacts its physical properties. For poly(this compound), a key aspect of its microstructure is tacticity, which describes the stereochemical arrangement of the bulky 2-ethylhexanoate side groups along the polymer backbone. The possible arrangements are:

Isotactic: All side groups are on the same side of the polymer chain.

Syndiotactic: Side groups alternate regularly on opposite sides of the chain.

Atactic: Side groups are arranged randomly along the chain.

Polymers produced by free radical polymerization are typically atactic, meaning they lack a regular, ordered structure. This amorphous nature affects properties such as the glass transition temperature (Tg). Poly(this compound) is noted for having a significantly low glass transition temperature of -36°C, which is a result of its more linear and flexible side chain compared to other branched vinyl esters pcimag.com.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) are powerful tools for determining the microstructure and sequence distribution in vinyl ester polymers like the closely related poly(vinyl acetate) tue.nl. These methods can provide detailed information about the arrangement of monomer units and the tacticity of the polymer chain researchgate.nettue.nl.

Copolymerization with Vinyl and Alkene Monomers

This compound is a reactive vinyl ester that can readily undergo copolymerization with a variety of other vinyl and alkene monomers specialchem.comseqens.com. This process allows for the creation of polymers with tailored properties by combining the characteristics of different monomers.

In copolymerization, the relative reactivity of the two monomers determines the composition and sequence distribution of the resulting copolymer chain. This relationship is quantified by the monomer reactivity ratios, r₁ and r₂.

r₁ > 1: The growing polymer chain ending in monomer 1 (M₁) prefers to add another M₁ monomer.

r₁ < 1: The growing chain ending in M₁ prefers to add monomer 2 (M₂).

r₁ ≈ 1: The growing chain shows no preference.

r₁ * r₂ = 1: An ideal copolymerization occurs, resulting in a random distribution of monomers.

r₁ * r₂ = 0: An alternating copolymer is formed.

This compound is frequently copolymerized with vinyl acetate (VAc) google.com. These two monomers have similar reactivities, which is favorable for creating copolymers with a random distribution of monomer units along the polymer chain pcimag.com. This random distribution allows the properties of the V2EH, such as its hydrophobicity and flexibility, to be effectively incorporated throughout the polymer structure pcimag.com.

Studies on the copolymerization of vinyl esters show that they share a similar reactivity regardless of the size of the carboxylic group pcimag.com. The reactivity ratios for the copolymerization of vinyl acetate (M₁) with another branched vinyl ester, VeoVa 10 (M₂), are very close to ideal, with r₁=0.99 and r₂=0.92 pcimag.com. This indicates a strong tendency for random copolymerization, which is also expected for the V2EH and VAc system.

Table 1: Reactivity Ratios for Copolymerization of Vinyl Esters Data based on findings for a similar branched vinyl ester (VeoVa 10) with Vinyl Acetate.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymer Type
Vinyl AcetateVeoVa 100.990.920.91Random

Reactivity Ratios and Monomer Sequence Distribution Analysis

Co-polymerization with Acrylic Monomers (e.g., Methyl Acrylate)

This compound (V2EH) readily copolymerizes with acrylic monomers, a process utilized to tailor the properties of the resulting polymers for various applications, including binders and adhesives. dtic.milgoogle.com The incorporation of acrylic esters, such as methyl acrylate (B77674) (MA), ethyl acrylate, n-butyl acrylate, and 2-ethylhexyl acrylate, allows for the modification of polymer characteristics like glass transition temperature (Tg) and hydrophobicity. dtic.milgoogle.comboronmolecular.com

Research into the free-radical copolymerization of V2EH with methyl acrylate has provided detailed insights into their relative reactivities. ethz.ch Low-conversion bulk polymerization experiments have been conducted to determine the monomer reactivity ratios, which are crucial for predicting copolymer composition and microstructure. ethz.ch These studies show that methyl acrylate is significantly more reactive than this compound. ethz.ch

The reactivity ratios for the methyl acrylate (MA) and this compound (V2EH) system, determined through nonlinear optimization of monomer feed and copolymer composition data, are presented below. ethz.ch

Monomer SystemReactivity Ratio (r₁)Monomer 1Reactivity Ratio (r₂)Monomer 2TemperatureReference
MA-V2EH6.06 ± 0.6Methyl Acrylate0.0087 ± 0.023This compound50°C ethz.ch

The significant difference in reactivity ratios, with r₁ (MA) being much greater than 1 and r₂ (V2EH) being close to 0, indicates that the methyl acrylate radical prefers to add to another methyl acrylate monomer, and the V2EH radical also preferentially adds to methyl acrylate. cmu.edu This leads to a copolymer that is rich in methyl acrylate units, with V2EH units incorporated more sporadically. ethz.ch

Co-polymerization with Styrenic, Methacrylate (B99206), Crotonate, and Maleate (B1232345) Monomers

This compound is a versatile monomer suitable for copolymerization with a wide range of other vinyl/alkene type monomers beyond acrylates. mdpi.com This includes styrenics, methacrylates, crotonates, and maleates, allowing for the creation of copolymers with a broad spectrum of properties. mdpi.com

Methacrylates: V2EH can be copolymerized with alkyl methacrylates, such as methyl methacrylate (MMA). rsc.org These are often considered "hard" monomers, and their inclusion alongside the "soft" V2EH monomer can be used to adjust the final polymer's hardness and glass transition temperature (Tg). google.com For instance, a monomer mixture for a fiber sizing application included methyl methacrylate, this compound, n-butyl acrylate, vinyl benzoate, and methacrylic acid. rsc.org

Styrenics: Styrene and substituted styrenes are other "hard" monomers that can be incorporated into copolymers with V2EH to increase the Tg and modify mechanical properties. google.commdpi.com

Maleates: Copolymerization with maleate esters, such as dibutyl maleate and dioctyl maleate, is another route to modify vinyl ester polymers. harth-research-group.orgsigmaaldrich.com While much of the literature focuses on vinyl acetate, the principles extend to other vinyl esters like V2EH. harth-research-group.org For example, interpolymers of ethylene (B1197577), a vinyl ester, dioctyl maleate, and 2-ethylhexyl acrylate have been developed for adhesive applications. sigmaaldrich.com

Crotonates: V2EH is also noted as being suitable for copolymerization with crotonate monomers. mdpi.com

Mechanistic Investigations of Copolymerization Processes

Mechanistic studies of this compound copolymerization are essential for controlling polymer architecture and properties. A primary focus of these investigations is the determination of monomer reactivity ratios, which quantify the relative rate at which a growing polymer radical adds one type of monomer versus another. ethz.ch

Monomer SystemReactivity Ratio (rMA)Reactivity Ratio (rVEst)r₁ * r₂Copolymerization BehaviorReference
MA-VEst (Overall)6.06 ± 0.60.0087 ± 0.023~0.053Non-ideal, random ethz.ch

Interpretation of Reactivity Ratios:

r₁ (rMA) >> 1: The radical ending in a methyl acrylate unit strongly prefers to add another methyl acrylate monomer rather than a vinyl ester monomer.

r₂ (rVEst) << 1: The radical ending in a vinyl ester unit strongly prefers to add a methyl acrylate monomer rather than another vinyl ester monomer.

Product r₁r₂ << 1: The product of the reactivity ratios is approximately 0.053, which is significantly less than 1. ethz.ch This indicates a deviation from ideal copolymerization behavior and suggests a tendency toward a random distribution of monomers, with the copolymer being significantly richer in the more reactive monomer, methyl acrylate. cmu.edu

These kinetic parameters are fundamental for modeling copolymerization processes, predicting the compositional drift of the polymer as the reaction progresses, and designing reactor strategies to produce copolymers with a desired, uniform composition. ethz.ch The high reactivity of the poly(vinyl ester) propagating radical can lead to a high rate of side reactions, such as chain transfer to the monomer or polymer, which results in branching. harth-research-group.org

Synthesis of Advanced Copolymer Architectures

The synthesis of advanced architectures like AB-type amphiphilic block copolymers, which contain a hydrophilic block and a hydrophobic block, requires controlled polymerization techniques. For vinyl monomers, this is most commonly achieved through controlled/living radical polymerization (CLRP) methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. harth-research-group.orgpublichealthtoxicology.com

This compound, due to its bulky, hydrophobic 2-ethylhexanoate group, can serve as the monomer for the hydrophobic block. boronmolecular.com However, vinyl esters are classified as "less-activated monomers" (LAMs), which presents challenges for controlled polymerization. nsrrc.org.tw The propagating radicals of vinyl esters are highly reactive, while the monomers themselves are relatively unreactive. harth-research-group.org

Key considerations for synthesizing block copolymers with V2EH via RAFT include:

RAFT Agent Selection: Standard RAFT agents used for "more-activated monomers" (MAMs) like styrenes and acrylates, such as dithioesters, will inhibit the polymerization of vinyl esters. harth-research-group.orgnsrrc.org.tw Instead, specific RAFT agents like xanthates or certain dithiocarbamates are required to effectively control the polymerization of V2EH. harth-research-group.orgnsrrc.org.tw

Sequence of Monomer Addition: To create well-defined block copolymers of a MAM and a LAM, the MAM block (e.g., polystyrene or polyacrylate) is typically polymerized first. nsrrc.org.tw The resulting polymer is then used as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of the less-activated this compound. This sequence is necessary because the poly(V2EH) radical is a poor leaving group, which would lead to poor blocking efficiency if it were synthesized first. nsrrc.org.tw

By employing these strategies, it is possible to synthesize amphiphilic AB-type block copolymers where, for example, a hydrophilic block of poly(N-vinylpyrrolidone) is paired with a hydrophobic block of poly(this compound).

Graft polymers are branched copolymers where polymeric side chains are attached to a main polymer backbone. When either the backbone or the side chains (or both) are derived from biodegradable polymers, the entire material can be designed for biodegradability. This compound can be incorporated as a monomer to form the polymeric side chains in such architectures.

A common strategy for synthesizing graft polymers is the "grafting from" approach. In this method, a polymer backbone is first functionalized with initiator sites. Subsequently, monomers are polymerized from these sites, growing the side chains directly from the backbone. For example, novel graft polymers can be created with a block copolymer backbone, such as a triblock copolymer of polyethylene (B3416737) oxide (PEG) and polypropylene (B1209903) oxide (PPG), which serves as the graft base. Polymeric side chains are then grown from this backbone via the free-radical polymerization of vinyl ester monomers, such as vinyl acetate or this compound.

This approach allows for the creation of materials with a combination of properties. The PEG/PPG backbone can impart hydrophilicity and other desirable characteristics, while the poly(this compound) side chains would contribute significant hydrophobicity and water resistance. boronmolecular.com Control over the reaction, for instance by ensuring a low, constant concentration of the graft monomers during polymerization, allows for the preparation of graft polymers with a desired low polydispersity (Mw/Mn < 3).

Structure-Property Relationships in Poly(this compound) and its Copolymers

The chemical structure of the 2-ethylhexanoate side group in poly(this compound) (PV2EH) and its copolymers is the primary determinant of their physical and chemical properties. This branched, bulky alkyl group imparts distinct characteristics compared to polymers made from other common vinyl esters like vinyl acetate. boronmolecular.com

Key Structure-Property Relationships:

Hydrophobicity and Water Resistance: The large, eight-carbon branched alkyl group of the 2-ethylhexanoate moiety is highly hydrophobic. boronmolecular.com When V2EH is copolymerized with more hydrophilic monomers like vinyl acetate, it significantly increases the water resistance of the resulting polymer. boronmolecular.com This enhanced hydrophobicity makes these copolymers valuable components for water-resistant applications such as exterior paints and coatings. boronmolecular.com

Alkali Resistance: The 2-ethylhexanoate group provides excellent resistance to hydrolysis under alkaline conditions. This is because the α-carbon of the carboxylic acid group is tertiary, meaning it has no attached hydrogen atoms. boronmolecular.com This steric hindrance protects the adjacent ester linkage from attack by hydroxide (B78521) ions, preventing saponification. This property is crucial for binders used in coatings applied to alkaline substrates like concrete or plaster. boronmolecular.com In contrast, copolymers of vinyl acetate with acrylates like 2-ethylhexyl acrylate tend to hydrolyze more easily. boronmolecular.com

Glass Transition Temperature (Tg): The bulky and flexible 2-ethylhexanoate side chain acts as an internal plasticizer, reducing the intermolecular forces between polymer chains. This results in a significantly lower glass transition temperature compared to polymers with smaller side chains. The homopolymer of V2EH has a Tg of approximately -36°C. boronmolecular.com This property makes V2EH an effective "soft" monomer for internally plasticizing copolymers, enhancing their flexibility and film-forming capabilities at low temperatures. google.com

Solvent Resistance and Mechanical Strength: The incorporation of V2EH into copolymers, particularly with functional monomers like N-methylolacrylamide, can improve properties such as solvent resistance, dry strength, and wet strength in the final product, for example, in binder resins for fibrous materials. dtic.milgoogle.com

Influence of Monomer Composition on Copolymer Performance

The performance of copolymers is significantly dictated by the type and ratio of the monomers used in their synthesis. In the case of copolymers incorporating this compound, its unique structure, featuring a bulky, branched 2-ethylhexanoate group, imparts specific properties to the final polymer. When copolymerized with monomers such as vinyl acetate, the resulting polymer's characteristics, including flexibility, water resistance, and adhesion, can be precisely tuned. cymitquimica.comgoogle.com

The incorporation of this compound into a polymer chain, for instance with vinyl acetate, can lower the glass transition temperature (Tg), which enhances the flexibility of materials like adhesives and films. The branched ester group increases the hydrophobicity of the resulting polymers compared to those made with linear esters, making it a valuable component for applications requiring water resistance.

Copolymers of vinyl acetate and this compound are utilized in a variety of applications, including paints, adhesives for both porous and non-porous substrates, and binders for fibrous materials. google.com The ratio of vinyl acetate to this compound is a critical factor in determining the final properties. For example, in adhesive formulations, adjusting the monomer composition can optimize properties like wet scrub resistance, alkaline resistance, and adhesion to nonpolar substrates. google.com

Below is a data table illustrating the influence of monomer composition on the properties of a Vinyl Acetate / this compound copolymer system.

Vinyl Acetate (wt%)This compound (wt%)Resulting Copolymer PropertyApplication Area
90-955-10Increased flexibility and hydrophobicity while maintaining good strength.Binders for fibrous substrates, decorative coatings. google.com
70-8020-30Significant improvement in water resistance and adhesion to nonpolar surfaces. google.comAdhesives for packaging, construction adhesives. google.comseqens.com
50-6040-50High flexibility, lower Tg, acts as an internal plasticizer. acs.orgPressure-sensitive adhesives, sealants. cymitquimica.comseqens.com

Thermal and Mechanical Behavior of Polymeric Systems

The inclusion of this compound in polymer systems has a pronounced effect on their thermal and mechanical properties. The bulky, branched side chain of the 2-ethylhexanoate group introduces steric hindrance, which restricts polymer chain mobility differently than linear side chains. This directly influences key properties such as the glass transition temperature (Tg), tensile strength, and elongation at break.

A primary effect of incorporating this compound is the reduction of the polymer's glass transition temperature. This "internal plasticization" effect makes the resulting material more flexible and less brittle at room temperature. acs.org For instance, even a small percentage of this compound in a poly(vinyl acetate) copolymer can significantly improve its flexibility. acs.org This is particularly advantageous in applications like coatings and adhesives that require good film formation and performance over a range of temperatures. cymitquimica.comspecialchem.com

The table below summarizes the typical effects of this compound on the thermal and mechanical properties of a copolymer, using a vinyl acetate copolymer as a baseline.

PropertyEffect of Incorporating this compoundUnderlying Scientific Reason
Glass Transition Temperature (Tg)DecreasesThe bulky, branched side chain increases free volume and hinders close chain packing, enhancing chain mobility.
Flexibility / Elongation at BreakIncreasesLower Tg and reduced intermolecular forces allow for greater chain movement under stress. acs.org
Tensile StrengthGenerally DecreasesIncreased distance between polymer chains and reduced intermolecular interactions can lower the force required to pull them apart. acs.org
HardnessDecreasesThe "softening" effect of the monomer reduces the surface hardness of the material. semanticscholar.org

Hydrolytic Stability and Degradation Characteristics of Polymers

The branched and bulky nature of the 2-ethylhexanoate side chain enhances the hydrophobicity of the polymer. This increased water-repellency physically hinders water molecules from accessing the ester linkages within the polymer backbone, thereby slowing down the rate of hydrolysis compared to polymers with more linear and less bulky side chains, such as poly(vinyl acetate). researchgate.net This improved hydrolytic stability is a key advantage in applications where the material is exposed to moisture or humid environments, such as exterior coatings and certain adhesives. google.comseqens.com

Degradation of vinyl ester polymers can be initiated by several environmental factors, including moisture, heat, and UV radiation. fiveable.me In the case of hydrolytic degradation, the process involves the cleavage of the ester bond, which can lead to the formation of poly(vinyl alcohol) and 2-ethylhexanoic acid. This process can alter the physical and mechanical properties of the polymer, potentially causing embrittlement, loss of adhesion, or changes in solubility.

The table below outlines the factors influencing the hydrolytic stability of polymers containing this compound.

Structural / Environmental FactorInfluence on Hydrolytic StabilityMechanism
Branched 2-ethylhexanoate GroupIncreases StabilityCreates steric hindrance and increases hydrophobicity, limiting water access to the ester linkage.
Elevated TemperatureDecreases StabilityAccelerates the rate of the chemical reaction (hydrolysis) according to the Arrhenius equation. fiveable.me
Extreme pH (Acidic or Basic)Decreases StabilityCatalyzes the cleavage of the ester bond.
Hydrophilic ComonomersDecreases StabilityIncreases overall water absorption into the polymer matrix, facilitating contact between water and ester groups.

Research on Applications in Advanced Materials Science

Development of Functional Polymeric Coatings and Adhesives

This compound is a key monomer in the formulation of advanced polymeric coatings and adhesives due to its ability to impart flexibility, hydrophobicity, and strong adhesion. cymitquimica.com Its copolymers are widely used in industrial paints, wood coatings, varnishes, and anti-corrosion paints. seqens.comspecialchem.com The branched structure of the 2-ethylhexanoate group helps to create polymers with low glass transition temperatures, which is essential for formulating coatings that can form continuous, crack-free films at ambient temperatures.

In the adhesives sector, polymers containing this compound are valued for their performance in pressure-sensitive adhesives (PSAs), construction adhesives, and wood glues. seqens.comspecialchem.com The monomer enhances the tack and peel strength of adhesives while also improving their adhesion to a variety of substrates, including nonpolar surfaces like polyolefins. google.com By copolymerizing this compound with other monomers, such as vinyl acetate or acrylates, manufacturers can create latex adhesives with a tailored balance of cohesive and adhesive properties. google.comseqens.com These emulsion polymers offer the additional benefit of being water-based, which reduces volatile organic compound (VOC) emissions compared to solvent-based systems.

Research has focused on creating novel copolymers that leverage the properties of this compound for specific functionalities. For instance, incorporating self-crosslinking monomers alongside this compound can produce coatings and adhesives with enhanced solvent resistance, durability, and thermal stability. google.com This approach allows for the development of high-performance materials suitable for demanding applications in the automotive, construction, and packaging industries. google.com

Enhancement of Barrier Properties in Polymer Composites

The incorporation of this compound into polymer systems can contribute to the enhancement of barrier properties, particularly against moisture. The inherent hydrophobicity imparted by the bulky, branched 2-ethylhexanoate side chain reduces the water permeability of the resulting polymer films and coatings. This is a critical attribute in applications such as packaging, where protecting the contents from moisture is essential, and in protective coatings designed to prevent water ingress into a substrate.

While this compound itself provides a degree of water resistance, its main contribution in advanced barrier composites often comes from its role as a comonomer in a larger polymer matrix. In the development of sustainable packaging, for example, bio-based polyesters are sometimes used to create aqueous dispersions for barrier coatings. mdpi.com Although not always a primary structural component for oxygen barriers, the inclusion of hydrophobic monomers is a known strategy to improve moisture resistance. The principle relies on creating a more tortuous path for water molecules to travel through the polymer matrix.

Innovation in Resin and Plasticizer Systems

This compound plays an important role in the innovation of resin and plasticizer systems. Its most significant contribution is as a reactive, or "internal," plasticizer. acs.org Traditional plasticizers are small molecules added to a polymer to increase its flexibility, but they can migrate out of the material over time, leading to embrittlement and potential contamination. By copolymerizing this compound directly into the polymer backbone, the plasticizing effect is permanently locked in. acs.org This approach avoids the issue of migration and results in a material with stable, long-lasting flexibility.

This internal plasticization is highly valuable in producing soft and flexible PVC alternatives and in modifying the properties of otherwise rigid polymers like poly(methyl methacrylate) and poly(vinyl acetate). acs.org The incorporation of even a small amount of these bio-based fragments can significantly improve water resistance and impart hydrophobicity to polymer latex films. acs.org

Furthermore, this compound can be used as a reactive diluent in certain resin systems, such as heat-cured unsaturated polyesters. specialchem.com In this role, it helps to reduce the viscosity of the resin before curing, making it easier to process and apply. Because it is a reactive monomer, it crosslinks into the polymer network during the curing process, becoming a permanent part of the final thermoset material. This avoids the problems associated with volatile, non-reactive diluents and contributes to the final mechanical properties of the cured resin.

Chemical Reactivity and Derivatization Studies of Vinyl 2 Ethylhexanoate

Hydrolysis Mechanisms and Kinetics

The hydrolysis of vinyl 2-ethylhexanoate (B8288628), leading to the formation of 2-ethylhexanoic acid and vinyl alcohol, which rapidly tautomerizes to acetaldehyde (B116499), can be achieved through both acid-catalyzed and enzymatic pathways.

The acid-catalyzed hydrolysis of vinyl esters like vinyl 2-ethylhexanoate generally proceeds through a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water. chemguide.co.uklibretexts.orgchemistrysteps.com This reaction is reversible, and to drive it towards completion, a large excess of water is typically employed. libretexts.orgchemistrysteps.com The dilute acid serves as both the catalyst and the source of water. libretexts.org

The mechanism begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which is present in aqueous acidic solutions. chemguide.co.uklibretexts.org This initial step increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile and attacks the carbonyl carbon. chemguide.co.uk A series of proton transfers then occurs, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of vinyl alcohol and regenerating the acid catalyst. The vinyl alcohol produced is unstable and quickly tautomerizes to the more stable acetaldehyde. researchgate.net

Studies on the acid-catalyzed hydrolysis of other vinyl esters, such as vinyl acetate (B1210297), have shown that the reaction follows pseudo-first-order kinetics. hanrimwon.com The rate of hydrolysis is influenced by factors such as the concentration of the acid catalyst and the reaction temperature. For instance, in the acid-catalyzed hydrolysis of polyvinyl acetate, the rate coefficient was found to be significantly smaller than that of the base-catalyzed reaction, which is attributed to the instability of the initial intermediate in the acid-catalyzed pathway in the presence of water. hanrimwon.com

The general mechanism for the acid-catalyzed hydrolysis of a vinyl ester can be summarized in the following steps:

Protonation of the carbonyl oxygen: CH₂=CH-O-C(=O)-R + H₃O⁺ ⇌ CH₂=CH-O-C(=O⁺H)-R + H₂O

Nucleophilic attack by water: CH₂=CH-O-C(=O⁺H)-R + H₂O ⇌ CH₂=CH-O-C(OH)(O⁺H₂)-R

Proton transfer: CH₂=CH-O-C(OH)(O⁺H₂)-R ⇌ CH₂=CH-O-C(OH)₂-R + H⁺

Elimination of vinyl alcohol: CH₂=CH-O-C(OH)₂-R ⇌ R-C(=O)OH + CH₂=CH-OH

Tautomerization of vinyl alcohol: CH₂=CH-OH ⇌ CH₃-CHO

It is important to note that while this general mechanism is widely accepted, specific kinetic parameters for this compound are not extensively detailed in the provided search results. However, the principles derived from studies on analogous vinyl esters provide a strong framework for understanding its acid-catalyzed hydrolysis. osti.govacs.orgrsc.org

Enzymatic hydrolysis of this compound offers a milder and more selective alternative to acid catalysis. Lipases and esterases are the primary enzymes employed for this purpose, catalyzing the cleavage of the ester bond. nih.govnih.gov These enzymes are known for their ability to hydrolyze esters, with lipases showing maximal activity against emulsified substrates and esterases being more effective on soluble short-chain vinyl esters. nih.gov

The kinetics of lipase-catalyzed hydrolysis can often be described by the Michaelis-Menten model, particularly for short-chain substrates. researchgate.net However, deviations from this model can occur, with some lipases exhibiting non-hyperbolic (sigmoidal) kinetics. researchgate.net The activity of these enzymes is influenced by the physical state of the substrate, with maximal activity generally observed in the presence of an emulsified ester. researchgate.net This phenomenon, known as interfacial activation, is a key characteristic of lipases. researchgate.net

The proposed mechanism for lipase action involves the interaction of the enzyme with substrate aggregates, which triggers a conformational change, exposing the active site. researchgate.net This "lid" structure opening allows access to the catalytic triad responsible for hydrolysis.

While specific kinetic data for the enzymatic hydrolysis of this compound is not abundant in the provided results, the general principles of lipase and esterase activity on vinyl esters are well-established. nih.govresearchgate.net The choice of enzyme and reaction conditions, such as pH and temperature, would be crucial in optimizing the hydrolysis of this specific compound.

Transesterification Reactivity in Polymer Systems

This compound exhibits significant reactivity in transesterification reactions, particularly within molten polymer systems. This reactivity is harnessed to modify the properties of existing polymers or to synthesize new copolymers. The process typically involves the exchange of the 2-ethylhexanoate group with an alcohol, catalyzed by various compounds.

In the context of polymer modification, the transesterification of ethylene-vinyl acetate (EVA) copolymers with paraffinic alcohols in the presence of basic catalysts can lead to high conversion of the acetate groups. taylorfrancis.com While this example focuses on vinyl acetate, the principles are applicable to other vinyl esters like this compound.

More specifically, the in-melt transesterification of polylactic acid (PLA) with poly(ethylene-co-vinyl alcohol) (EVOH) has been studied using catalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and Tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂), with both being found to be particularly effective. researchgate.net These reactions can be carried out in internal mixers or through reactive extrusion, leading to compatible blends with fine microphase separation. researchgate.net

The general reaction scheme for the transesterification of a vinyl ester with an alcohol (R'-OH) is as follows:

CH₂=CH-O-C(=O)-R + R'-OH ⇌ R'-O-C(=O)-R + CH₂=CH-OH

The vinyl alcohol produced in this equilibrium reaction tautomerizes to acetaldehyde, which is a volatile byproduct that can be easily removed, thus shifting the equilibrium towards the formation of the new ester. researchgate.net

The reactivity of vinyl esters in these systems is influenced by the nature of the ester group. For instance, the kinetics of hydrolysis, a related reaction, can be strongly affected by steric hindrance and polar effects of the ester group. mdpi.com This suggests that the bulky 2-ethylhexanoate group may influence the rate of transesterification compared to smaller ester groups like acetate.

Utilization as an Acyl Donor in Organic Transformations

This compound serves as an effective acyl donor in various organic transformations, offering a reactive yet manageable source of the 2-ethylhexanoyl group. This property is particularly valuable in the acylation of sensitive substrates where harsh reagents are to be avoided.

A notable application of this compound as an acyl donor is in the homogeneous acylation of cellulose. rsc.org Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc), have emerged as effective solvents for cellulose, enabling reactions to be carried out in a homogeneous phase. rsc.orgresearchgate.net

The acylation of cellulose with vinyl esters, including this compound, in [EMIM]OAc can proceed without the need for an additional catalyst. rsc.org This process allows for the synthesis of cellulose esters with varying degrees of substitution (DS). rsc.org Key reaction parameters that influence the DS include reaction time, temperature, and the molar ratio of the acyl donor to the anhydroglucose unit (AGU) of cellulose. rsc.org

Research has shown that a variety of acyl groups, including branched and bulky side chains like 2-ethylhexanoate, can be successfully introduced onto the cellulose backbone using this method. rsc.org Compared to traditional acylation methods using fatty acid chlorides or anhydrides, the vinyl ester-based synthesis in [EMIM]OAc can result in a higher degree of polymerization (DP) of the final cellulose ester, indicating less degradation of the cellulose backbone. rsc.orgresearchgate.net This is attributed to the formation of the non-acidic and volatile byproduct, acetaldehyde, instead of more reactive and potentially degradative byproducts like hydrogen chloride. researchgate.net

The use of reversible ionic liquids, formed from the reaction of an organic base with an alcohol in the presence of CO₂, also provides a green and efficient medium for cellulose acylation. rsc.orgscilit.com

Formation and Catalytic Applications of Metal 2-ethylhexanoate Derivatives

This compound can be a precursor for the synthesis of various metal 2-ethylhexanoates, which have significant applications as catalysts and in materials science. researchgate.net These metal carboxylates are often soluble in organic solvents, making them useful in a range of non-aqueous applications. americanelements.com

The synthesis of metal 2-ethylhexanoates can be achieved through several routes, including the reaction of a metal oxide or hydroxide (B78521) with 2-ethylhexanoic acid. atamanchemicals.com An electrochemical process has also been developed for the synthesis of high-purity metal 2-ethylhexanoates, where a metal anode reacts in a mixture containing 2-ethylhexanoic acid. google.com

While the direct conversion of this compound to metal 2-ethylhexanoates is not extensively detailed, the 2-ethylhexanoate moiety is central to the properties of these metal derivatives. For instance, Palladium(II) 2-ethylhexanoate, in conjunction with Copper(II) 2-ethylhexanoate, is used as a catalyst system for the synthesis of this compound itself from ethylene (B1197577) and 2-ethylhexanoic acid. google.com

Metal 2-ethylhexanoates find wide-ranging catalytic applications. researchgate.net Some prominent examples include:

Polymerization Catalysts: Tin(II) 2-ethylhexanoate (stannous octoate) is a widely used catalyst for the ring-opening polymerization of lactides to produce polylactic acid (PLA). atamanchemicals.combnt-chemicals.com It is also used in the production of polyurethanes and as a curing catalyst for silicone resins. atamanchemicals.combnt-chemicals.com

Oxidation Catalysts: Metal 2-ethylhexanoates can act as catalysts in various oxidation reactions. bisleyinternational.com For example, Mn(II) 2-ethylhexanoate has been used to catalyze the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid. mdpi.com

Driers in Paints and Coatings: Metal 2-ethylhexanoates, due to their solubility in organic media, are used as driers in oil-based paints and varnishes, where they catalyze the oxidative cross-linking of drying oils. researchgate.netbisleyinternational.com

Corrosion Inhibitors: Derivatives of 2-ethylhexanoic acid are used in the formulation of corrosion inhibitors for automotive coolants and lubricants. bisleyinternational.com

The versatility of metal 2-ethylhexanoates underscores the importance of the 2-ethylhexanoate ligand, which can be sourced from compounds like this compound.

Metal Ethylhexanoates as Catalysts in Polymerization Reactions

Metal salts of 2-ethylhexanoic acid are significant catalysts in various polymerization reactions, leveraging their solubility in organic media and catalytic activity. Their applications range from initiating ring-opening polymerizations to facilitating cross-linking in thermosetting resins.

Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is one of the most widely used catalysts, particularly for the ring-opening polymerization (ROP) of cyclic esters such as lactide, glycolide, and ε-caprolactone to produce biodegradable polymers like polylactic acid (PLA) and polycaprolactone (PCL). nih.govsigmaaldrich.comatamanchemicals.comed.ac.uk It is favored in industrial settings for its high efficiency and stability. ed.ac.uk Research has focused on optimizing catalyst concentration to control polymer properties and minimize residual tin in the final product, which is crucial for biomedical applications. nih.govresearchgate.net Studies have shown that the catalyst-to-monomer ratio can be significantly reduced without adversely affecting the polymerization control, molecular weight, or final conversion, thereby lowering the residual tin content to as low as 5 ppm. nih.govresearchgate.net

Table 1: Effect of Tin(II) 2-ethylhexanoate Concentration on ε-Caprolactone Polymerization

Catalyst:Monomer Ratio Residual Tin (ppm) Final Conversion
1:1,000 176 High
1:10,000 5 High
1:20,000 < 5 High

This table is interactive. Data is based on studies of ε-caprolactone polymerization aimed at reducing residual metal content. nih.govresearchgate.net

Nickel(II) 2-ethylhexanoate is utilized in Ziegler-type catalyst systems, often in combination with an aluminum alkyl co-catalyst like triethylaluminum (AlEt₃). princeton.eduacs.org These catalytic systems are important for industrial processes such as the large-scale selective hydrogenation of styrenic block copolymers and polybutadiene. princeton.eduacs.org The nickel catalyst facilitates the addition of hydrogen across the double bonds in the polymer backbone. princeton.edu While not directly polymerizing this compound, this application demonstrates the role of nickel ethylhexanoate in modifying polymer structures. Other nickel complexes have also been investigated for the ring-opening polymerization of lactide. researchgate.net

Application in Oxidation and Drying Processes

Metal ethylhexanoates are extensively used as driers (or siccatives) in air-drying coatings, such as alkyd-based paints and varnishes. The drying mechanism is a complex oxidative process where the metal catalyst promotes the reaction of atmospheric oxygen with unsaturated fatty acid components of the resin. This leads to the formation of hydroperoxides, which then decompose into free radicals, initiating the cross-linking and polymerization of the resin binder to form a hard, solid film. mst.dkumicore.com

Cobalt(II) 2-ethylhexanoate is one of the most active and widely used primary driers. atamanchemicals.com It acts as a powerful oxidation catalyst, primarily accelerating the initial hydroperoxide formation and decomposition at the surface of the coating, leading to rapid surface drying. atamanchemicals.com However, due to its high surface activity, it is often used in combination with auxiliary driers to ensure uniform drying throughout the film and prevent wrinkling. atamanchemicals.com Growing regulatory concerns over the toxicity of cobalt have prompted research into alternatives. mst.dkcoatingsworld.com

Oxovanadium(IV) 2-ethylhexanoate has emerged as a highly effective and more environmentally friendly alternative to cobalt driers. researchgate.netresearchgate.net It demonstrates excellent drying activity in solvent-borne alkyd resins, often at considerably lower concentrations than what is optimal for cobalt(II) 2-ethylhexanoate. researchgate.netresearchgate.net A key difference in its mechanism is the absence of an induction period, which compensates for a slower initial autooxidation step compared to cobalt. researchgate.net This leads to efficient drying without the need for additional additives to prevent issues like overdosing. researchgate.netresearchgate.net

Table 2: Comparative Drying Times of Oxovanadium(IV) and Cobalt(II) Catalysts

Catalyst Metal Concentration (wt% in dry matter) Total Dry Time (Short Oil-Length Alkyd) Total Dry Time (Medium Oil-Length Alkyd)
Oxovanadium(IV) Compound 0.03% < 12 hours < 12 hours
Cobalt(II) 2-ethylhexanoate 0.03% 15.4 hours > 24 hours

This table is interactive. Data shows the enhanced performance of an oxovanadium(IV) catalyst compared to a traditional cobalt drier at the same low concentration. researchgate.netresearchgate.net

Other Metal Ethylhexanoates , including those of manganese and iron, also function as oxidation catalysts. Manganese(II) 2-ethylhexanoate has been employed as a catalyst in the chemical synthesis for the oxidation of aldehydes to carboxylic acids, such as the conversion of 2-ethylhexanal to 2-ethylhexanoic acid with high yield. mdpi.com In coatings, manganese carboxylates act as driers that promote both surface and through-drying, though their use can be limited by a tendency to discolor light-colored paints. umicore.com New iron-based complexes are also being developed as highly efficient and less toxic alternatives to cobalt driers. coatingsworld.com

Environmental Fate and Biogeochemical Transformations

Environmental Distribution and Transport Mechanisms

The distribution and transport of Vinyl 2-ethylhexanoate (B8288628) in the environment are governed by its partitioning behavior between air, water, soil, and biota, as well as the primary avenues of its release.

The partitioning of a chemical in the environment dictates its concentration in different media. This behavior is largely predicted by its physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

Vinyl 2-ethylhexanoate has very low water solubility, reported as 12 mg/L at 20°C, and a high octanol-water partition coefficient (Log Kow) of 3.59. chemicalbook.com This combination indicates a strong tendency for the compound to sorb to organic matter in soil and sediment rather than remaining dissolved in water. Its low solubility limits its mobility in aquatic systems, while its high Log Kow suggests a potential for bioaccumulation in the fatty tissues of organisms.

The compound's vapor pressure is 95 Pa (0.71 mm Hg) at 24.85°C, suggesting moderate volatility. chemicalbook.com When released into the atmosphere, it will exist predominantly in the vapor phase. However, its strong adsorptive character means it is also likely to partition onto airborne particulate matter.

The soil adsorption coefficient (Koc) can be estimated from its Log Kow, and the high value suggests that this compound will be largely immobile in soil, with a low potential for leaching into groundwater. chemsafetypro.com Instead, it will be primarily associated with the solid phase of soil and sediment.

Physicochemical Properties Governing Environmental Partitioning of this compound
PropertyValueReferenceImplication for Environmental Distribution
Water Solubility12 mg/L at 20°C chemicalbook.comLow mobility in water; prefers sorption to solids.
Octanol-Water Partition Coefficient (Log Kow)3.59 chemicalbook.comHigh potential for sorption to organic matter and bioaccumulation.
Vapor Pressure95 Pa at 24.85°C chemicalbook.comModerate volatility; can partition into the atmosphere from surface waters and soils.

The primary routes for the release of this compound into the environment are associated with its industrial production and use. As a reactive monomer in the synthesis of polymers, it is utilized in the manufacturing of industrial paints, coatings, adhesives, and sealants. cymitquimica.comseqens.com

Potential release scenarios include:

Industrial Emissions: Volatilization and release into the atmosphere from manufacturing and processing facilities. Spills or leaks during production, storage, and transport can lead to soil and water contamination.

Application and Use: During the application of coatings and adhesives containing this monomer, volatilization is a primary dispersion mechanism.

Leaching from Products: As the compound is not covalently bonded into the polymer matrix in all applications, it has the potential to leach from finished products over time, although this is generally a slower release mechanism compared to industrial emissions.

Once released, its moderate volatility allows for atmospheric transport, while its low water solubility and high sorption potential mean that in aquatic or terrestrial environments, it will rapidly associate with particulate matter, soils, and sediments, limiting its dispersion in the aqueous phase.

Biodegradation Pathways and Kinetics in Natural Systems

While specific studies on the biodegradation of this compound are limited, its metabolic fate can be inferred from studies on structurally similar compounds, such as other vinyl esters and esters of 2-ethylhexanoic acid. The primary mechanism for the biological breakdown of this ester is expected to be hydrolysis, followed by the degradation of its constituent parts.

Under aerobic conditions, the initial step in the biodegradation of vinyl esters is the enzymatic hydrolysis of the ester bond. nih.gov This reaction is catalyzed by non-specific esterases or lipases, yielding two primary metabolites: vinyl alcohol and 2-ethylhexanoic acid. nih.gov

Vinyl Alcohol is unstable and rapidly undergoes tautomerization to form acetaldehyde (B116499). nih.gov

Acetaldehyde is a readily biodegradable compound that can be oxidized to acetate (B1210297) by aldehyde dehydrogenase. nih.gov

Acetate is then converted to acetyl-CoA and enters central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. nih.gov

2-Ethylhexanoic Acid , the other hydrolysis product, is more recalcitrant. Studies on the degradation of plasticizers containing the 2-ethylhexyl moiety show that while the ester bond is hydrolyzed, the resulting 2-ethylhexanoic acid can be persistent and may accumulate as a metabolite. researchgate.net However, some microorganisms, particularly from the genus Mycobacterium, have demonstrated the ability to degrade 2-ethylhexanoic acid, although often at slow rates. ifremer.fr

Information on the anaerobic biodegradation of this compound is scarce. However, based on related compounds, a general pathway can be proposed. The initial hydrolytic cleavage of the ester bond would likely still occur under anaerobic conditions, as esterases can be active in the absence of oxygen. nih.gov

The subsequent fate of the hydrolysis products would differ from the aerobic pathway:

Acetaldehyde can be reduced to ethanol (B145695) or disproportionated into ethanol and acetate. nih.gov

Acetate and ethanol can be utilized by various anaerobic microorganisms, potentially leading to the production of methane (B114726) and carbon dioxide through methanogenesis.

The anaerobic degradation of 2-ethylhexanoic acid is less understood. Branched-chain fatty acids can be challenging to degrade anaerobically. However, some anaerobic microbial communities have been shown to metabolize such compounds, albeit slowly.

Studies on the anaerobic degradation of vinyl chloride have shown processes like reductive dechlorination, but this is specific to the chlorinated nature of that compound and not directly applicable to this compound. nih.govoup.com The vinyl group of this compound is more likely to be hydrated or reduced under anaerobic conditions.

The biodegradation of esters like this compound is initiated by hydrolytic enzymes, primarily esterases and lipases, which are widespread in microbial communities.

Enzymatic Degradation: The first and crucial step is the cleavage of the ester bond. This is a common enzymatic reaction, and a wide variety of microorganisms in soil, water, and sludge are capable of producing extracellular esterases that can hydrolyze the molecule, making it accessible for further degradation. nih.govnih.gov

Microbial Communities:

Bacteria from the genera Pseudomonas and Achromobacter have been identified as efficient degraders of vinyl acetate, possessing the necessary esterases and dehydrogenases for its breakdown. nih.gov

For the more recalcitrant 2-ethylhexanoate moiety, specialized bacteria may be required. Rhodococcus rhodochrous has been shown to hydrolyze plasticizers containing the 2-ethylhexyl group, though it may not fully mineralize the resulting 2-ethylhexanoic acid. researchgate.net

Strains of Mycobacterium austroafricanum have demonstrated the ability to utilize the 2-ethylhexyl group as a carbon source, indicating a more complete degradation pathway. ifremer.fr

Inferred Biodegradation Pathway of this compound
StepReactionKey IntermediatesEnzymes InvolvedRelevant Microbial GeneraReference
1. HydrolysisCleavage of the ester bondVinyl Alcohol + 2-Ethylhexanoic AcidEsterases, LipasesPseudomonas, Rhodococcus nih.govnih.govresearchgate.net
2. TautomerizationIsomerization of Vinyl AlcoholAcetaldehydeSpontaneousN/A nih.gov
3. Oxidation (Aerobic)Oxidation of AcetaldehydeAcetateAldehyde DehydrogenasePseudomonas nih.gov
4. Central MetabolismEntry into TCA cycleCO₂ + H₂OVariousWidespread nih.gov
5. Degradation of 2-EHAOxidation of 2-Ethylhexanoic AcidVarious intermediatesVariousMycobacterium ifremer.fr

Bioaccumulation Potential and Biotransformation in Organisms

The tendency of a chemical to accumulate in living organisms, known as bioaccumulation, is a key factor in assessing its environmental risk. This process is governed by the compound's physicochemical properties and the metabolic capabilities of the organisms.

The octanol-water partition coefficient (Log Kow) is a widely used indicator of a chemical's potential to bioaccumulate. For this compound, a predicted XlogP of 3.5 and a measured LogP of 3.59 at 20°C have been reported chemicalbook.com. Generally, substances with a log Kow greater than 3 are considered to have the potential to bioaccumulate in aquatic organisms.

Enzymatic Hydrolysis and Metabolite Formation in Biota

Upon uptake by organisms, this compound is expected to undergo enzymatic hydrolysis, a process common to other plasticizers and esters. This biotransformation is anticipated to cleave the ester bond, resulting in the formation of two primary metabolites: 2-ethylhexanol and 2-ethylhexanoic acid researchgate.net. The toxicity of these metabolites is a significant concern, as they have been shown to be more toxic than the parent plasticizer compounds in some cases researchgate.net.

Assessment of Bioaccumulation in Trophic Levels

While direct studies on the bioaccumulation of this compound in different trophic levels are limited, its Log Kow value suggests a potential for accumulation in aquatic organisms. The process of biomagnification, where the concentration of a substance increases at successively higher levels in the food chain, is a possibility for persistent and bioaccumulative substances. However, the extent to which this compound and its metabolites biomagnify in aquatic food webs requires further investigation. The bioaccumulation of other plasticizers and their metabolites has been observed in various environmental samples, indicating that these compounds can enter and persist in the food chain researchgate.net.

Ecological Impact Assessment Methodologies

The assessment of the ecological impact of industrial chemicals like this compound involves a structured approach to evaluate potential risks to the environment. This process integrates information on the chemical's fate, exposure, and ecotoxicity.

Methodologies for ecological risk assessment typically follow a framework that includes problem formulation, exposure assessment, effects assessment, and risk characterization epa.govrmpcecologia.comepa.govresearchgate.neteuropa.eu. For industrial chemicals, this involves evaluating their persistence, bioaccumulation potential, and toxicity (PBT) characteristics. Standardized aquatic toxicity tests are fundamental to this process, providing data on the chemical's effects on representative aquatic organisms.

Inherent Toxicity to Aquatic Organisms

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as "very toxic to aquatic life" and "very toxic to aquatic life with long lasting effects" acs.orgnih.gov. This classification indicates that the compound poses a significant hazard to aquatic ecosystems.

Table 1: Aquatic Toxicity Data for this compound and its Metabolite

CompoundOrganismEndpointValueReference
This compoundTetrahymena pyriformislog 1/IGC501.0462 researchgate.net
2-Ethylhexanoic acidDaphnia magna48-hour EC50913 mg/L oxea-chemicals.com

Toxicological and Metabolic Research on Vinyl 2 Ethylhexanoate and Its Metabolites

Biotransformation and Metabolic Pathways in Biological Systems

The biotransformation of Vinyl 2-ethylhexanoate (B8288628) is a multi-step process involving several key metabolic pathways. The initial and most significant step is the hydrolysis of the ester bond, which liberates vinyl alcohol and 2-ethylhexanoic acid (2-EHA). The subsequent metabolism is then primarily focused on the biotransformation of 2-EHA and, to a lesser extent, the acetaldehyde (B116499) formed from the unstable vinyl alcohol.

Vinyl 2-ethylhexanoate is readily hydrolyzed in biological systems, a reaction catalyzed by non-specific esterases present in various tissues. This enzymatic cleavage breaks the ester linkage, yielding two primary metabolites: 2-ethylhexanoic acid (2-EHA) and vinyl alcohol.

The hydrolysis reaction can be summarized as follows: this compound + H₂O → 2-Ethylhexanoic Acid + Vinyl Alcohol

Vinyl alcohol is an unstable enol that rapidly tautomerizes to its more stable aldehyde form, acetaldehyde. Acetaldehyde is then further metabolized, typically through oxidation to acetic acid, which can enter the citric acid cycle. The primary metabolite of toxicological significance, however, is 2-EHA, which undergoes extensive phase I and phase II metabolism. Studies on analogous compounds like vinyl acetate (B1210297) confirm that hydrolysis is a rapid process, with carboxylesterases in the liver, lungs, and plasma playing a crucial role. nih.gov Fatty esters of 2-EHA and 2-ethylhexanol (2-EH) are also subject to hydrolysis in human liver, skin, and plasma. nih.gov The rate of this hydrolysis can be influenced by the structure of the ester, although for many of these compounds, the in vivo clearance rates are high, approaching the rate of hepatic blood flow. nih.gov

Following its formation from hydrolysis, 2-ethylhexanoic acid enters several oxidative pathways. These pathways are crucial for detoxifying and preparing the molecule for excretion.

β-Oxidation : Research has shown that β-oxidation is a major catabolic pathway for 2-EHA in humans. nih.gov This process involves the sequential removal of two-carbon units from the fatty acid chain. A dominant urinary metabolite identified from this pathway is 2-ethyl-3-oxohexanoic acid. nih.gov Evidence for metabolism via β-oxidation has also been observed in studies with female Fischer 344 rats. nih.gov

ω- and ω-1 Oxidation : These pathways involve the oxidation of the terminal (ω) or penultimate (ω-1) carbon atom of the hexyl chain of 2-EHA. This introduces a hydroxyl group, increasing the water solubility of the molecule. Key metabolites identified from these pathways in rats include 2-ethyl-6-hydroxyhexanoic acid (from ω-oxidation) and 2-ethyl-5-hydroxyhexanoic acid (from ω-1 oxidation). nih.gov Further oxidation of the terminal hydroxyl group from ω-oxidation can lead to the formation of a dicarboxylic acid, 2-ethyl-1,6-hexanedioic acid (also known as 2-ethyladipic acid), which has also been identified as a major urinary metabolite. nih.gov

The table below summarizes the principal oxidative metabolites of 2-ethylhexanoic acid.

Oxidation Pathway Primary Metabolite Precursor
β-Oxidation2-ethyl-3-oxohexanoic acid2-ethylhexanoic acid
ω-Oxidation2-ethyl-6-hydroxyhexanoic acid2-ethylhexanoic acid
ω-1 Oxidation2-ethyl-5-hydroxyhexanoic acid2-ethylhexanoic acid
Further ω-Oxidation2-ethyl-1,6-hexanedioic acid2-ethyl-6-hydroxyhexanoic acid

Conjugation is a phase II metabolic process that attaches a polar endogenous molecule to a xenobiotic or its metabolite, greatly increasing its water solubility and facilitating its excretion. wikipedia.org The most common conjugation reaction for 2-ethylhexanoic acid is glucuronidation.

This reaction involves the transfer of a glucuronic acid moiety from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the carboxyl group of 2-EHA. pharmacy180.comnih.gov The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. pharmacy180.comresearchgate.net The resulting product, 2-ethylhexanoyl glucuronide, is a highly water-soluble conjugate that can be efficiently eliminated from the body, predominantly in the urine. nih.govwikipedia.org The formation of the glucuronide of 2-EHA has been identified as a major metabolic pathway in rats. nih.gov

The biotransformation of this compound and its primary metabolite, 2-EHA, is mediated by several key enzymatic systems.

Carboxylesterases (CES) : These enzymes are critical for the initial step of metabolism: the hydrolysis of the ester bond of this compound. nih.gov Carboxylesterases are a superfamily of serine hydrolases responsible for the cleavage of ester, thioester, and amide bonds. nih.gov They are found in high concentrations in the liver, but also in plasma, the intestine, and other tissues. nih.govnih.gov The rapid hydrolysis of vinyl esters like vinyl acetate is attributed to the high activity of these enzymes. nih.gov Human liver primarily expresses the CES1 isozyme, while the intestine expresses CES2. researchgate.net Given their function, carboxylesterases are the principal enzymes responsible for releasing 2-ethylhexanoic acid from the parent compound.

Cytochrome P450 (CYP450) : This superfamily of heme-containing monooxygenases is essential for the phase I oxidative metabolism of 2-EHA. mdpi.com CYP enzymes, particularly those in the CYP1, CYP2, and CYP3 families, catalyze a wide range of oxidative reactions. mdpi.com The ω- and ω-1 oxidation of the alkyl chain of 2-EHA to form hydroxylated metabolites is a characteristic function of CYP450 enzymes. While specific isozymes involved in 2-EHA metabolism are not fully detailed in the provided context, CYP enzymes are the primary system responsible for these types of fatty acid hydroxylations.

UDP-glucuronosyltransferases (UGTs) : As mentioned in the previous section, this family of enzymes is responsible for the phase II glucuronidation of 2-EHA. UGTs are located in the endoplasmic reticulum, often in close proximity to CYP450 enzymes, allowing for efficient conjugation of phase I metabolites. pharmacy180.comresearchgate.net

Toxicokinetics and Excretion Profiles

Toxicokinetics describes the absorption, distribution, metabolism, and excretion of a toxicant. For this compound, the toxicokinetic profile is largely governed by the properties of its metabolite, 2-ethylhexanoic acid.

This compound can be absorbed into the body through multiple routes, largely inferred from studies on its metabolites and structurally similar compounds.

Gastrointestinal Absorption : Following oral ingestion, the compound would likely be rapidly hydrolyzed by carboxylesterases in the intestine and liver. Studies on 2-ethylhexanoic acid in rats show that after oral administration, it is quickly absorbed, with peak blood concentrations detected within 15 to 30 minutes. nih.gov

Dermal Absorption : Dermal exposure is another potential route of absorption. Research on 2-EHA in rats demonstrated significant dermal absorption. nih.gov After dermal application, peak blood levels of 2-EHA equivalents were reached at 8 hours. nih.gov This indicates that this compound, as a lipophilic ester, could penetrate the skin, where it may be hydrolyzed by cutaneous esterases before or after entering systemic circulation.

Inhalation : As a volatile organic compound, inhalation is a probable route of exposure. While specific data for this compound is limited, studies on other vinyl compounds like vinyl chloride show that inhalation absorption is rapid and efficient. cdc.gov Once inhaled, the compound would be readily absorbed into the bloodstream from the lungs.

The table below provides a summary of absorption characteristics based on available data for metabolites and analogous compounds.

Route of Absorption Key Findings/Inferences Supporting Evidence
Gastrointestinal Rapid absorption is expected, based on the kinetics of its primary metabolite, 2-EHA.Peak blood levels of 2-EHA reached in 15-30 minutes post-oral dose in rats. nih.gov
Dermal The compound is likely to be absorbed through the skin.2-EHA is dermally absorbed, with peak blood levels at 8 hours in rats. nih.gov
Inhalation Rapid absorption via the lungs is probable.Structurally related vinyl compounds are rapidly absorbed via inhalation. cdc.gov

Distribution and Accumulation in Tissues

Upon administration, this compound is expected to undergo rapid hydrolysis, breaking down into 2-ethylhexanoic acid (2-EHA) and vinyl alcohol, which quickly isomerizes to acetaldehyde. The subsequent distribution and accumulation are therefore characteristic of its metabolites.

Research on the distribution of 2-EHA in animal models provides insight into its tissue localization. Following intraperitoneal injection in mice and rats, radiolabelled 2-EHA was found to be distributed to several tissues. In mice, the highest concentrations were observed in the liver, kidney, and blood. nih.gov A notable observation was the relatively low uptake of 2-EHA in the brain, although it was detectable in the olfactory bulb and salivary glands. nih.gov

In rats, a similar pattern was observed two hours after administration, with the highest concentrations of 2-EHA found in the blood, followed by the liver and kidney. nih.gov The concentration in the brain remained low. nih.gov The radioactivity in all tissues decreased rapidly, indicating that 2-EHA does not tend to accumulate and is cleared quickly from the body. nih.gov

The other primary metabolite, acetaldehyde, is a highly reactive small molecule. As a metabolite of vinyl acetate, it is known to be formed at the portal of entry, such as the nasal cavity or gastrointestinal tract, as well as in the blood and liver. cdc.gov

Table 1: Tissue Distribution of 2-Ethylhexanoic Acid (2-EHA) in Animal Models

Species High Concentration Tissues Low Concentration Tissues Time Point
Mouse Liver, Kidney, Blood Brain 30 min, 2 hr, 6 hr
Rat Blood, Liver, Kidney Brain 2 hr

This table summarizes the relative distribution of the 2-EHA metabolite in various tissues following administration.

Elimination and Excretion Pathways

The elimination of this compound is governed by the metabolic pathways of its hydrolysis products, 2-ethylhexanoic acid (2-EHA) and acetaldehyde. These metabolites are processed and excreted from the body through various routes.

Studies on 2-EHA in Fischer 344 rats show that it is primarily eliminated through the urine. industrialchemicals.gov.au Following oral administration, approximately 72-75% of the dose was excreted in the urine within 24 hours. industrialchemicals.gov.au Fecal excretion accounted for a smaller portion, ranging from 7-12%. industrialchemicals.gov.au The excreted compounds include unmetabolized 2-EHA as well as its glucuronide conjugates. industrialchemicals.gov.au

The elimination pathway for the vinyl portion of the parent compound can be inferred from studies on vinyl acetate. Vinyl acetate is hydrolyzed to acetaldehyde, which is then oxidized to acetic acid. cdc.govnih.govuzh.ch Acetic acid enters the body's natural metabolic pool and is ultimately broken down to carbon dioxide (CO2), which is eliminated via expired air. cdc.gov For vinyl acetate, elimination as CO2 is the primary route, accounting for a significant portion of the administered dose. cdc.gov A smaller percentage of metabolites is excreted in the urine and feces. cdc.gov This suggests that a substantial fraction of the vinyl group from this compound is also exhaled as CO2.

Table 2: Primary Elimination Routes for Metabolites of Vinyl Esters

Metabolite Primary Route Secondary Route(s) Excreted Forms Species Studied
2-Ethylhexanoic Acid (2-EHA) Urine (72-75%) Feces (7-12%) Unmetabolized 2-EHA, Glucuronide conjugates Rat
Acetaldehyde/Acetic Acid (from Vinyl Acetate) Expired Air (as CO2, ~75%) Urine (~5%), Feces (~4%) Carbon Dioxide, Substituted cysteine derivatives Rat

This table outlines the main excretion pathways for the key metabolites of this compound, based on data from 2-EHA and vinyl acetate studies.

In Vitro and In Vivo Genotoxicity Assessments

The genotoxic potential of this compound is primarily associated with its metabolite, acetaldehyde. Research on the related compound vinyl acetate indicates that its genotoxic effects are attributed to acetaldehyde, which is a known clastogenic agent. uzh.ch

In vitro studies are essential for identifying potential genotoxicity. For instance, a forward gene mutation test in Chinese Hamster Ovary (CHO) cells and a sister chromatid exchange (SCE) test are common assays used to evaluate mutagenic potential. nih.gov Another standard test is the Salmonella typhimurium reverse mutation assay (Ames test), which assesses a chemical's ability to induce mutations in different bacterial strains, both with and without metabolic activation. nih.gov While specific data for this compound is limited, vinyl acetate has shown clastogenic effects in such in vitro systems. uzh.ch

In vivo assessments are conducted to determine if genotoxic effects observed in vitro also occur in a whole organism, considering metabolic and detoxification processes. service.gov.uk Common in vivo tests include the bone marrow chromosome aberration test and the micronucleus assay in rodents. nih.govepa.gov These tests evaluate chromosomal damage in somatic cells. For vinyl acetate, systemic genotoxic effects were not detected after ingestion or inhalation in in vivo studies, suggesting that detoxification mechanisms in the whole organism are effective at preventing widespread genetic damage. uzh.ch However, genotoxic effects may occur in tissues with high local concentrations of acetaldehyde before it is detoxified. uzh.ch

Table 3: Summary of Genotoxicity Endpoints for Vinyl Acetate (as a surrogate)

Assay Type Test System Endpoint Measured Typical Result for Vinyl Acetate/Acetaldehyde
In Vitro Bacterial Reverse Mutation Assay (Ames Test) Gene Mutation Generally Negative
In Vitro Mammalian Cell Assays (e.g., CHO cells) Chromosomal Aberrations, Sister Chromatid Exchange Positive (Clastogenic)
In Vivo Rodent Micronucleus Test (Bone Marrow) Chromosomal Damage Negative (Systemic)
In Vivo Rodent Chromosome Aberration Test Chromosomal Damage Negative (Systemic)

This table summarizes the genotoxic profile of vinyl acetate, whose metabolite acetaldehyde is also produced from this compound.

Developmental and Reproductive Toxicology Investigations

The potential for this compound to affect development and reproduction is a key area of toxicological investigation. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) lists this compound as a substance suspected of damaging fertility or the unborn child. nih.gov This concern is largely based on findings related to its primary metabolite, 2-ethylhexanoic acid (2-EHA).

Developmental and reproductive toxicology (DART) studies are designed to detect adverse effects on all stages of the reproductive cycle, including fertility, embryonic and fetal development, and postnatal development. premier-research.comcriver.com

Studies on 2-EHA have demonstrated developmental and reproductive effects in animal models. In Fischer 344 rats, oral administration of 2-EHA resulted in maternal toxicity and developmental effects, including increased resorptions, dead fetuses, and growth retardation. nih.gov In the same study, a reduction in skeletal ossification was observed in fetuses. nih.gov In rabbits, 2-EHA caused significant maternal toxicity, including mortality and abortion at certain dose levels. nih.gov

Reproductive toxicity studies in Wistar rats given sodium 2-ethylhexanoate in drinking water showed a dose-dependent decrease in fertility. oup.com Effects included an increased time to mating and reduced litter sizes. oup.com Postnatal development of the pups was also affected, with delays in physical development landmarks and reflexes being observed. oup.com These findings suggest that 2-EHA can impair fertility and has the potential to be a teratogen. oup.com

Table 4: Summary of Developmental and Reproductive Effects of 2-Ethylhexanoic Acid (2-EHA)

Species Study Type Key Findings
Rat (Fischer 344) Developmental Maternal toxicity, increased resorptions, fetal growth retardation, reduced skeletal ossification. nih.gov
Rabbit (New Zealand White) Developmental Significant maternal toxicity (mortality, abortion). nih.gov
Rat (Wistar) Reproductive & Developmental Decreased fertility, increased time to mating, reduced litter size, delayed postnatal physical development in pups. oup.com

This table presents a summary of the adverse effects observed in developmental and reproductive toxicology studies of the 2-EHA metabolite.

Advanced Analytical Methodologies for Vinyl 2 Ethylhexanoate and Its Derivatives

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental for separating components from a mixture, allowing for the quantification of the target compound, its impurities, and, in the case of its polymers, the distribution of molecular sizes.

Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds like Vinyl 2-ethylhexanoate (B8288628). It is routinely used to determine the purity of the monomer and to identify and quantify any byproducts or residual starting materials from the synthesis process. Purity levels for commercial grades are often specified at a minimum of 98%, as determined by GC calpaclab.com.

In a typical GC analysis, the sample is vaporized and swept by a carrier gas (such as helium or hydrogen) through a capillary column ub.edu. The separation is based on the differential partitioning of the analytes between the mobile carrier gas and the stationary phase coated on the column wall. For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons researchgate.netchromsoc.jp. The area of the peak corresponding to Vinyl 2-ethylhexanoate is proportional to its concentration in the sample. By comparing this to a standard of known concentration, the purity can be accurately determined.

For the identification of unknown byproducts, GC is often coupled with a Mass Spectrometer (GC-MS). This hyphenated technique separates the components chromatographically and then provides mass spectra for each, which act as molecular fingerprints, allowing for structural elucidation of impurities gcms.czmdpi.com.

Table 1: Typical Gas Chromatography (GC) Parameters for Volatile Compound Analysis.
ParameterTypical Setting/Value
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min) ub.edu
Injector Temperature 250 °C (splitless mode) ub.edu
Oven Program Initial temp 40 °C (hold 10 min), ramp at 3 °C/min to 200 °C ub.edu
Detector Temperature 250 °C - 300 °C
Sample Preparation Dilution in a suitable solvent (e.g., acetonitrile) shimadzu.com

While GC is used for the monomer, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for characterizing polymers derived from this compound wikipedia.orgresearchgate.net. GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution researchgate.netunt.edu. The technique does not rely on chemical interactions but on the physical process of molecules diffusing into and out of the pores of a stationary phase.

The GPC system consists of a pump, an injector, a set of columns packed with porous gel particles, and a detector, commonly a differential refractive index (RID) detector wikipedia.orgshimadzu.com. When a polymer solution passes through the columns, larger polymer chains that are excluded from the pores travel a shorter path and elute first. Smaller molecules can permeate the pores, leading to a longer retention time researchgate.netunt.edushimadzu.com.

The output from GPC analysis provides the entire molecular weight distribution of the polymer sample. From this distribution, several key average molecular weights can be calculated:

Number-average molecular weight (Mn): The statistical average molecular weight of all polymer chains in the sample.

Weight-average molecular weight (Mw): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution unt.edu. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

Calibration is typically performed using standards of a known molecular weight, such as polystyrene wikipedia.org.

Table 2: Illustrative GPC Results for a Poly(this compound) Sample.
ParameterValueDescription
Number-Average Molecular Weight (Mn) 88,000 DaAverage molecular weight by the number of molecules.
Weight-Average Molecular Weight (Mw) 154,000 DaAverage molecular weight biased towards larger molecules.
Polydispersity Index (PDI) 1.75Indicates the breadth of the molecular weight distribution (Mw/Mn).

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound and its derivatives by probing how the molecules interact with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules mmu.ac.uk. Both ¹H (proton) and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the vinyl group protons, the single proton at the chiral center (C2), and the various methylene (B1212753) and methyl protons of the ethylhexanoate chain.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, allowing for a complete carbon skeleton map nih.gov. Key signals include the ester carbonyl carbon, the two vinyl carbons, and the aliphatic carbons of the side chain.

For copolymers containing this compound units, NMR is a critical tool for determining the copolymer composition. By integrating the peak areas of signals unique to each monomer unit in the ¹H NMR spectrum, the relative molar ratio of the monomers in the final polymer can be calculated accurately uliege.bemdpi.com.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
NucleusStructural AssignmentPredicted Chemical Shift (ppm)
¹H -O-CH=CH₂ (trans)~7.3
-O-CH=CH₂ (cis and geminal)~4.5 - 4.9
-CH(CH₂CH₃)-~2.4
Aliphatic -CH₂- and -CH₃~0.8 - 1.7
¹³C C=O (Ester)~175
-O-CH=CH₂~141, ~98
Aliphatic Carbons~10 - 50

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule libretexts.orglibretexts.org. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of this absorption versus wavenumber.

For this compound, the key functional groups give rise to characteristic strong absorption bands. The most prominent of these is the carbonyl (C=O) stretch of the ester group. The presence of the vinyl group is also readily confirmed by its carbon-carbon double bond (C=C) stretching vibration nih.gov. This technique is also highly effective in polymer analysis. For instance, in copolymers, the ratio of characteristic band intensities can be used to estimate the composition spectra-analysis.comresearchgate.netqualicer.org. The combination of GPC with FTIR (GPC-FTIR) allows for the analysis of compositional changes across the polymer's molecular weight distribution spectra-analysis.comspectra-analysis.com.

Table 4: Characteristic Infrared Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2850-3000C-H StretchAlkyl (CH, CH₂, CH₃)
~1740C=O StretchEster
~1645C=C StretchVinyl
~1150-1250C-O StretchEster

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation pattern nist.gov. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern for this compound would show a molecular ion at m/z 170 and prominent peaks corresponding to the loss of the vinyl group or fragmentation of the ethylhexanoyl side chain nih.govnist.gov.

In metabolic studies, MS, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a cornerstone for identifying metabolites in biological matrices ijpras.com. The methodology involves searching for compounds that have a predicted mass shift from the parent compound, corresponding to specific metabolic reactions (e.g., hydrolysis of the ester bond, oxidation of the alkyl chain) nih.govnih.gov. Tandem MS (MS/MS) is then used to fragment these potential metabolites and compare their fragmentation patterns to that of the parent compound for structural confirmation ijpras.com.

The high sensitivity of MS also makes it ideal for trace analysis. Techniques like GC-MS can detect and quantify contaminants or impurities at parts-per-billion (ppb) levels, which is crucial for quality control in materials science and environmental monitoring gcms.cz.

Table 5: Significant Ions in the Electron Ionization Mass Spectrum of this compound.
m/z ValueProbable Fragment Structure/Identity
170[M]⁺ (Molecular Ion)
127[M - C₃H₇]⁺ (Loss of propyl group)
99[M - C₅H₁₁]⁺ (Loss of pentyl group)
57[C₄H₉]⁺ (Butyl cation, prominent fragment) nih.govnist.gov
43[C₃H₇]⁺ (Propyl cation) or [CH₃CO]⁺ (Acetyl cation) nih.govnist.gov

Characterization of Polymeric Materials

The performance and processing characteristics of polymeric materials derived from this compound are fundamentally linked to their thermal, structural, and flow properties. Advanced analytical techniques are essential for elucidating these characteristics. This section details the application of Differential Scanning Calorimetry (DSC) for thermal analysis, X-ray Diffraction (XRD) for structural assessment, and rheometry for characterizing the flow behavior of these polymeric systems.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique used to measure the heat flow associated with thermal transitions in a polymer as a function of temperature. For polymers containing this compound, DSC is employed to determine key properties such as the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

The incorporation of this compound into a polymer backbone, such as in a copolymer with vinyl acetate (B1210297), significantly influences its thermal properties. The bulky 2-ethylhexanoate side group introduces steric hindrance and increases the free volume of the polymer chains, which typically results in a lower glass transition temperature compared to polymers like polyvinyl acetate. For instance, aqueous polymer dispersions of vinyl acetate/vinyl 2-ethylhexanoate copolymers have been synthesized to exhibit glass transition temperatures below -10°C, a property that is crucial for applications requiring flexibility at low temperatures, such as in adhesives and binders google.com.

The Tg is a critical parameter as it dictates the service temperature range of the material. Several factors can influence the measured Tg, including the molecular weight, the comonomer ratio, and the thermal history of the sample sigmaaldrich.com. During a DSC measurement, the sample is subjected to a controlled temperature program (heating, cooling, or isothermal holds), and the heat flow to or from the sample is compared to that of an inert reference. The glass transition is observed as a step-like change in the heat capacity of the material dtic.mil.

Below is a table summarizing typical thermal transition data for related vinyl polymers, which provides context for the expected thermal behavior of polymers containing this compound.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Polyvinyl Acetate38.6-
Poly(vinyl acetate-co-vinyl 2-ethylhexanoate)< -10-
Poly(ethylene-co-vinyl acetate) (14 wt% VA)-~95
Poly(ethylene-co-vinyl acetate) (28 wt% VA)-~75
Polyvinyl Alcohol (amorphous)62-
Polyvinyl Alcohol (semi-crystalline)41192

Data compiled from multiple sources google.comnih.govexpresspolymlett.com. Note: Tg for copolymers can vary significantly with comonomer ratio.

X-ray Diffraction (XRD) for Crystallinity Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of materials. In polymer science, XRD is the primary method for determining the degree of crystallinity thermofisher.com. Polymeric materials can exist in amorphous, semi-crystalline, or highly crystalline states, and the degree of crystallinity profoundly affects their mechanical, thermal, and optical properties thermofisher.comthermofisher.com.

The principle of XRD involves directing a beam of X-rays onto a sample and measuring the scattered intensity as a function of the scattering angle. Crystalline regions within a polymer have ordered, repeating atomic arrangements that diffract the X-rays in a predictable pattern, producing sharp peaks. In contrast, amorphous regions lack long-range order and produce a broad, diffuse halo in the diffraction pattern koreascience.kr.

For semi-crystalline polymers, the XRD pattern is a superposition of these sharp crystalline peaks and the broad amorphous halo. The degree of crystallinity can be calculated by separating the contributions of the crystalline and amorphous phases to the total scattered intensity koreascience.kr. The analysis involves deconvoluting the diffraction pattern and calculating the ratio of the integrated intensity of the crystalline peaks to the total integrated intensity thermofisher.comkoreascience.kr.

The table below illustrates the effect of vinyl acetate content on the crystallinity of EVA copolymers, as determined by XRD.

Polymer SystemVinyl Acetate (VA) Content (wt%)Degree of Crystallinity (%)
EVA Copolymer14~22
EVA Copolymer18~17
EVA Copolymer28~8

Data derived from studies on ethylene-vinyl acetate copolymers expresspolymlett.com.

This data serves as a useful model for predicting the structural characteristics of this compound derivatives, where the large side chains are expected to significantly impede crystallization.

Rheological Characterization of Polymeric Systems

Rheology is the study of the flow and deformation of matter. For polymeric systems, rheological characterization is crucial for understanding their processability and end-use performance ijeais.orgbiointerfaceresearch.com. Rheological measurements provide insights into properties like viscosity, elasticity, and viscoelastic behavior as a function of shear rate, frequency, and temperature anton-paar.commdpi.com. These properties are directly related to the polymer's molecular structure, including molecular weight, molecular weight distribution, and branching ijeais.org.

For polymers containing this compound, rheological analysis is essential for optimizing processing conditions for applications such as coatings, adhesives, and binders. The analysis is typically performed using a rheometer, which can operate in various modes, including steady shear and oscillatory (dynamic) modes ijeais.organton-paar.com.

In steady shear tests, the viscosity of the polymer melt or solution is measured as a function of shear rate. Polymers containing this compound, like many thermoplastic polymers, are expected to exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases as the shear rate increases biointerfaceresearch.comresearchgate.net. This behavior is critical for processes like spraying, brushing, and extrusion.

Oscillatory tests are used to probe the viscoelastic nature of the polymer. A small, sinusoidal strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component (stored energy), and the loss modulus (G''), which represents the viscous component (energy dissipated as heat). The ratio of these two moduli (tan δ = G''/G') provides information about the damping properties of the material. For example, in the curing of a vinyl ester resin system, rheological measurements can track the increase in viscosity and the transition from a liquid (sol) to a solid-like (gel) state anton-paar.comgoogle.com.

The incorporation of the flexible 2-ethylhexanoate side chain is expected to act as an internal plasticizer, potentially lowering the melt viscosity and modifying the viscoelastic response of the polymer compared to more rigid structures. Rheological data is vital for correlating these molecular-level changes to the macroscopic flow behavior required for industrial applications.

Emerging Research Trajectories and Future Prospects

Advancements in Green Chemistry Approaches for Synthesis

Traditional synthesis routes for vinyl esters, including Vinyl 2-ethylhexanoate (B8288628), often rely on palladium or mercury-based catalysts and petroleum-derived feedstocks. Modern research is increasingly focused on developing more environmentally benign and efficient synthesis methods.

Enzymatic Catalysis: A significant area of green chemistry research is the use of enzymes as catalysts. Lipase-catalyzed transesterification, for example, offers a milder and more selective alternative to conventional chemical catalysis for producing vinyl esters. rsc.org This biocatalytic approach can reduce energy consumption and minimize hazardous byproducts. Laccases and peroxidases are also being explored for enzyme-initiated polymerization of vinyl monomers, using molecular oxygen or hydrogen peroxide as oxidants, which are considered green alternatives to traditional chemical initiators. tudelft.nl

Advanced Catalytic Systems: Efforts are also underway to improve traditional catalytic processes. Research into homogeneous liquid phase processes using palladium(II) catalysts and copper(II) oxidants aims to create more direct and economically viable routes from ethylene (B1197577) and 2-ethylhexanoic acid. google.com The goal is to increase reaction rates and yields under milder conditions, thereby reducing the environmental footprint of the synthesis process. google.com

Synthesis ApproachCatalyst/MediatorKey AdvantagesResearch Focus
Enzymatic Transesterification LipaseHigh selectivity, mild reaction conditions, reduced byproducts.Synthesis of specialty vinyl esters for biomedical applications. rsc.org
Enzyme-Initiated Polymerization Peroxidases, LaccasesUse of green oxidants (H₂O₂, O₂), mild conditions.Initiating radical polymerization for creating novel polymers. tudelft.nl
Homogeneous Catalysis Palladium(II) / Copper(II)Direct route from ethylene, potential for higher efficiency.Optimizing catalyst concentration and reaction conditions (temperature, pressure) to maximize yield. google.com

Development of Novel Sustainable Polymeric Materials

The versatility of Vinyl 2-ethylhexanoate as a monomer makes it a candidate for incorporation into more sustainable polymer systems. Research is directed toward creating polymers with reduced environmental impact, either through the use of renewable resources or by designing for degradability.

Bio-Based Polymers: A key strategy involves copolymerizing this compound with monomers derived from renewable resources. While much of the focus in bio-based polymers is on materials like polylactic acid (PLA), there is potential to incorporate vinyl esters to modify properties. mdpi.comresearchgate.net For instance, developing vinyl ester resins derived from renewable sources can reduce dependence on petroleum. google.com The aim is to create materials that are partially or fully bio-based without compromising the performance benefits conferred by the 2-ethylhexanoate group, such as hydrophobicity and flexibility. google.com

Degradable Vinyl Polymers: A major challenge with vinyl polymers is their persistence in the environment due to their stable carbon-carbon backbone. nii.ac.jp Strategic research is exploring the synthesis of degradable vinyl polymers by incorporating cleavable linkages into the polymer main chain. While not yet widely applied specifically to this compound, techniques like radical ring-opening polymerization of cyclic ketene (B1206846) acetals are being developed to introduce ester linkages into the backbone of vinyl polymers, making them susceptible to hydrolysis. nii.ac.jp This approach could pave the way for chemically recyclable polymers containing this compound.

Computational Modeling and Simulation of Reactivity and Polymer Properties

Computational modeling has become an indispensable tool for accelerating the design and optimization of polymerization processes and materials. mdpi.commdpi-res.com These methods provide insights into reaction kinetics and structure-property relationships at a molecular level, reducing the need for extensive empirical experimentation.

Kinetic Modeling: Mathematical models are used to simulate the kinetics of vinyl ester polymerization. researchgate.net These models can predict how changes in process parameters—such as temperature, pressure, and initiator concentration—affect the rate of polymerization and the properties of the final polymer. researchgate.netsemanticscholar.org Such simulations are crucial for optimizing large-scale industrial production, improving efficiency, and ensuring product consistency. mdpi.com

Modeling TechniqueApplication AreaKey Insights Provided
Kinetic Simulation Process OptimizationPolymerization rate, degree of curing, influence of additives. researchgate.net
All-Atom Molecular Dynamics Material Property PredictionGlass transition temperature (Tg), polymer chain rigidity/flexibility, amorphous structure. nih.govnih.gov
Density Functional Theory (DFT) Reactivity AnalysisRotational energy barriers, monomer reactivity ratios. nih.gov

Exploration of Specialized Applications and Niche Markets

While this compound is well-established in the coatings and adhesives sectors, research is uncovering its potential in more specialized, high-value applications. seqens.comspecialchem.com Its unique properties, such as enhancing flexibility and water resistance, make it suitable for performance-critical materials.

Binder Resins for Advanced Materials: Copolymers of this compound with vinyl acetate (B1210297) are being developed as specialized binder resins for fibrous substrates. google.com These applications include nonwoven products, engineered fabrics, and materials for the roofing and flooring industries. google.com The inclusion of this compound improves bonding strength and flexibility in these composite materials. syrrx.comelexbiotech.comorgasynth.com

Specialty Coatings and Reactive Diluents: Beyond general industrial paints, this compound is used in specialty coatings that require high performance, such as anti-corrosion paints and UV-stable architectural coatings. specialchem.comzsmaterials-sales.com It also serves as a reactive diluent in specific heat-cured unsaturated polyester (B1180765) systems, where it helps to control viscosity while becoming an integral part of the final cured polymer network. specialchem.com

Emerging High-Performance Applications: The ability of the 2-ethylhexanoate group to act as a plasticizing agent and enhance durability opens doors for its use in other demanding fields. zsmaterials-sales.com Potential niche markets include advanced sealants, modifiers for plastics requiring improved impact resistance, and components in sophisticated composite materials for the automotive and aerospace industries. google.comspecial-tcoatings.com

Q & A

Q. What are the established synthetic routes for producing Vinyl 2-ethylhexanoate (V2EH), and how do reaction conditions influence purity and yield?

V2EH is synthesized via transvinylation from vinyl acetate and 2-ethylhexanoic acid, typically catalyzed by mercury or palladium-based systems under controlled temperatures (60–80°C). Key parameters include stoichiometric ratios, catalyst loading, and inert gas purging to prevent side reactions like polymerization. Post-synthesis, vacuum distillation is critical for isolating high-purity V2EH (>98%), with residual inhibitors (e.g., MEHQ at 5 ppm) added to stabilize the monomer during storage .

Q. How can researchers characterize the structural and thermal properties of V2EH for material science applications?

  • Structural analysis : Use 1^1H/13^13C NMR to confirm ester functionality and vinyl group integrity. IR spectroscopy identifies C=O (1725–1740 cm1^{-1}) and C-O (1150–1250 cm1^{-1}) stretches.
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals glass transition temperatures (TgT_g) and decomposition onset (typically >200°C). Thermogravimetric Analysis (TGA) quantifies thermal degradation kinetics under nitrogen/air atmospheres .

Q. What safety protocols are essential for handling V2EH in laboratory settings?

V2EH is flammable (flash point ~50°C) and a respiratory irritant. Use fume hoods for manipulations, store under nitrogen at 4°C, and avoid contact with peroxides or strong oxidizers. Emergency measures include ethanol rinses for skin exposure and activated carbon for spills. Safety Data Sheets (SDS) must align with CAS 94-04-2 specifications .

Advanced Research Questions

Q. How can copolymerization kinetics of V2EH with vinyl acetate be optimized to achieve tailored polymer properties?

Employ semi-batch emulsion polymerization with redox initiators (e.g., ammonium persulfate/sodium metabisulfite) at 65–75°C. Monitor monomer feed rates (e.g., 0.5–2.0 mL/min) to control composition drift. Kinetic modeling (e.g., Mayo-Lewis equation) predicts copolymer sequence distribution. Adjust V2EH content (10–20 wt%) to modify TgT_g, hydrophobicity, and film-forming behavior, as demonstrated in latex dispersions with 38–49°C TgT_g ranges .

Q. What methodologies resolve contradictions in catalytic efficiency data for V2EH-derived organometallic complexes?

Discrepancies in catalytic activity (e.g., Lewis acid behavior) may arise from ligand coordination modes or solvent polarity. Use X-ray crystallography to determine coordination geometry and DFT calculations to map electronic effects. Validate through kinetic studies (e.g., Arrhenius plots) under standardized conditions (fixed substrate:catalyst ratios, solvent systems) .

Q. How do steric effects of the 2-ethylhexanoate group influence reactivity in radical polymerization systems?

The branched alkyl chain introduces steric hindrance, reducing propagation rates (kpk_p) compared to linear analogs. Conduct pulsed-laser polymerization (PLP) coupled with SEC to measure kpk_p and chain-transfer constants. Compare with computational models (e.g., group contribution methods) to correlate structure-reactivity relationships .

Q. What advanced analytical techniques validate V2EH’s role in hydrophobic coating formulations?

  • Surface analysis : Atomic Force Microscopy (AFM) quantifies coating roughness; Water Contact Angle (WCA) measurements assess hydrophobicity (target >100°).
  • Durability testing : Accelerated weathering (QUV cycles) evaluates UV resistance. Cross-link density via solvent swelling (Flory-Rehner theory) correlates with mechanical stability .

Q. How can computational modeling predict V2EH’s environmental fate and toxicity profiles?

Use QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN scores) and ecotoxicity (LC50 for aquatic organisms). Molecular dynamics simulations assess hydrolysis pathways in aqueous environments. Validate with experimental OECD 301/302 tests .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., catalytic vs. inhibitory effects), apply triangulation—combine experimental replication, literature meta-analysis, and mechanistic modeling .
  • Data Presentation : Use appendices for raw data (e.g., NMR spectra, polymerization logs) and highlight processed datasets (e.g., Arrhenius plots, copolymer composition curves) in the main text with error margins (±5% for replicate trials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.